

Application Notes and Protocols for JNJ-27141491 in Cell Culture

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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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Introduction

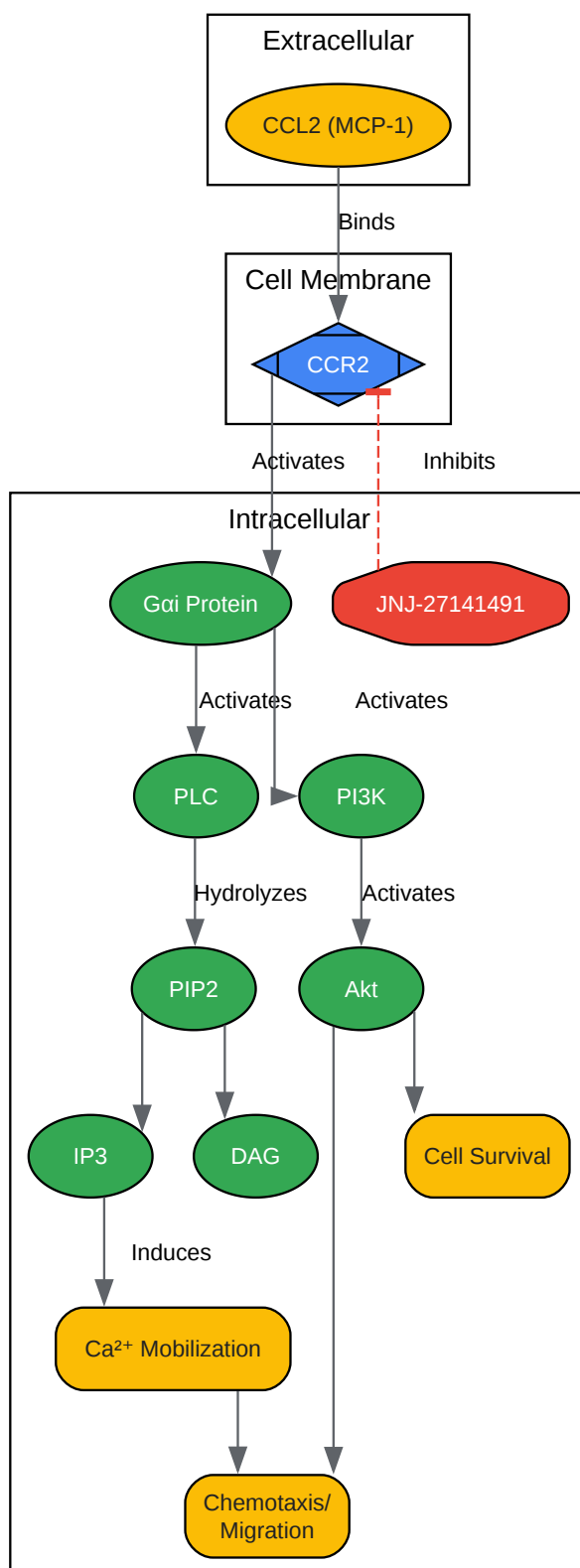
JNJ-27141491 is a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling target for therapeutic intervention. **JNJ-27141491** inhibits CCR2-mediated functions by binding to the receptor and preventing the downstream signaling cascade initiated by chemokines like MCP-1, MCP-3, and MCP-4.[1] This document provides detailed application notes and protocols for the utilization of **JNJ-27141491** in in vitro cell culture experiments.

Mechanism of Action

JNJ-27141491 functions as a noncompetitive antagonist of human CCR2.[1] This means it binds to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation even when the natural ligand (e.g., MCP-1) is bound. This blockade of CCR2 signaling inhibits downstream events such as G-protein activation, calcium mobilization, and ultimately, cell migration.[1] It is important to note that **JNJ-27141491** is highly selective for human CCR2 and has been shown to have little to no effect on other chemokine receptors.[1] Furthermore, it does not effectively inhibit rodent or canine CCR2.[1]

Signaling Pathway

The binding of CCL2 to CCR2 activates several downstream signaling pathways crucial for cellular responses like chemotaxis, proliferation, and survival. **JNJ-27141491**, by inhibiting CCR2, effectively blocks these cascades.



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Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of **JNJ-27141491**.

Data Presentation

The following table summarizes the in vitro inhibitory activities of **JNJ-27141491** across various functional assays and cell types.

Assay Type	Cell Line/System	Ligand	IC50 (nM)	Reference
Ca ²⁺ Mobilization	hCCR2-CHO cells	MCP-1	13	[2]
Ca ²⁺ Mobilization	THP-1 cells	MCP-1	13	
Ca ²⁺ Mobilization	Human Monocytes	MCP-1	43	
[³⁵ S]GTPγS Binding	hCCR2-CHO membranes	MCP-1	38	
Chemotaxis	Human PBMC	MCP-1	97	
¹²⁵ I-MCP-1 Binding	Human Monocytes	MCP-1	400	[1]

Experimental Protocols

Preparation of JNJ-27141491 Stock and Working Solutions

Materials:

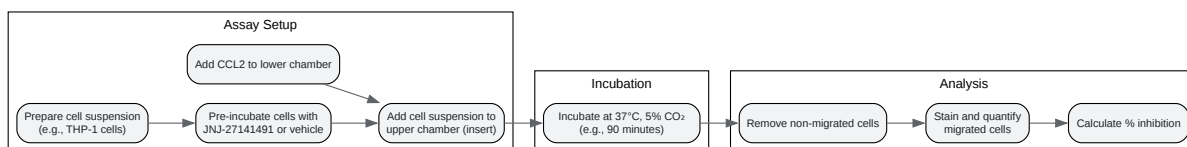
- **JNJ-27141491** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Cell culture medium appropriate for your cell line

Protocol:

- Stock Solution (10 mM):
 - **JNJ-27141491** is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, dissolve the appropriate amount of **JNJ-27141491** powder in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.79 mg of **JNJ-27141491** (MW: 379.38 g/mol) in 1 ml of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
- Working Solutions:
 - Thaw an aliquot of the 10 mM stock solution at room temperature.
 - Prepare intermediate dilutions of the stock solution in cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.
 - Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%. For most cell lines, a final DMSO concentration of 0.1% is well-tolerated.
 - Prepare fresh working solutions for each experiment.

In Vitro Chemotaxis Assay

This protocol describes the inhibition of monocyte chemotaxis towards a CCL2 gradient using a Boyden chamber assay.



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References

- 1. Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl]-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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